molecular formula C17H14N2O2 B14225686 2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole CAS No. 498539-06-3

2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole

Cat. No.: B14225686
CAS No.: 498539-06-3
M. Wt: 278.30 g/mol
InChI Key: NMQBWJFSOUOTET-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group can be attached via nucleophilic substitution reactions using propargyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and prop-2-yn-1-yloxy groups may influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the methoxy and prop-2-yn-1-yloxy groups, resulting in different chemical and biological properties.

    2-(4-Hydroxyphenyl)benzimidazole: Contains a hydroxy group instead of a methoxy group, which can affect its reactivity and solubility.

    2-(4-Methoxyphenyl)-1H-benzimidazole: Missing the prop-2-yn-1-yloxy group, leading to different applications and properties.

Uniqueness

2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole is unique due to the combination of the methoxyphenyl and prop-2-yn-1-yloxy groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

498539-06-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-prop-2-ynoxybenzimidazole

InChI

InChI=1S/C17H14N2O2/c1-3-12-21-19-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h1,4-11H,12H2,2H3

InChI Key

NMQBWJFSOUOTET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC#C

Origin of Product

United States

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